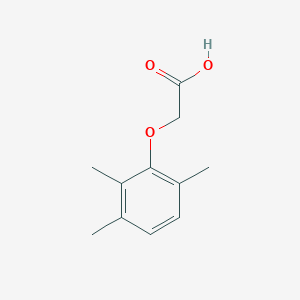

2-(2,3,6-trimethylphenoxy)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related phenoxyacetic acid derivatives involves complex chemical reactions, including the formation of triorganotin(IV) complexes and metal phenoxyalkanoic acid interactions. These processes are characterized by intricate reaction mechanisms and conditions tailored to yield desired products with specific configurations and properties (Baul, Dutta, Rivarola, Butcher, & Smith, 2002); (O'reilly, Smith, Kennard, & Mak, 1987).

Molecular Structure Analysis

Molecular structure analysis of phenoxyacetic acid derivatives reveals detailed insights into their configuration, such as dimeric hydrogen bonding, polymeric structures, and crystalline configurations (Cox & Hickey, 2004). Such analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

Chemical reactions involving phenoxyacetic acid derivatives demonstrate a range of properties and reactivities, such as antimicrobial activities and interaction with metals to form complex structures (Noolvi, Patel, Kamboj, & Cameotra, 2016). These properties are influenced by the molecular structure and the presence of functional groups.

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen bonding patterns, play a significant role in determining the stability and reactivity of phenoxyacetic acid derivatives. Studies on compounds like (2-methylphenoxy)acetic acid and its derivatives provide insights into these aspects, highlighting the importance of crystallography and spectroscopic analysis in understanding compound behavior (Cox & Hickey, 2004).

Chemical Properties Analysis

The chemical properties of phenoxyacetic acid derivatives, including reactivity with metals and other organic compounds, are central to their applications in synthesis and material science. Research into these properties reveals the potential for creating novel compounds with tailored functionalities and applications (O'reilly, Smith, Kennard, & Mak, 1987).

Applications De Recherche Scientifique

Environmental Science and Wastewater Treatment

Research has explored the treatment options for reclaiming wastewater produced by the pesticide industry, where compounds like 2-(2,3,6-trimethylphenoxy)acetic acid and its derivatives may be present. Biological processes, such as membrane bioreactors and granular activated carbon, have shown potential in removing up to 80-90% of pesticides from wastewater, indicating a method for creating high-quality effluent suitable for various uses (Goodwin et al., 2018).

Toxicology and Public Health

A scientometric review on the toxicity of 2,4-D herbicide, a compound structurally related to 2-(2,3,6-trimethylphenoxy)acetic acid, has shed light on global research trends and gaps. The review emphasizes the need for further studies on the molecular biology of 2,4-D toxicology, including gene expression and pesticide degradation, to better understand its impact on health and the environment (Zuanazzi et al., 2020).

Pharmacology and Biomedical Research

The pharmacological review of Chlorogenic Acid (CGA), a compound with a functional group related to 2-(2,3,6-trimethylphenoxy)acetic acid, highlights its diverse therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. This breadth of biological activity showcases the potential of structurally related compounds for addressing a wide range of disorders (Naveed et al., 2018).

Biotechnological Applications

Research on the degradation of acetaminophen by advanced oxidation processes, including compounds similar to 2-(2,3,6-trimethylphenoxy)acetic acid, has contributed valuable insights into environmental remediation strategies. These studies are crucial for enhancing the degradation of persistent pollutants, thereby reducing their ecological and health impacts (Qutob et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,3,6-trimethylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINBWASSUBWPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428959 |

Source

|

| Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,6-trimethylphenoxy)acetic Acid | |

CAS RN |

104295-97-8 |

Source

|

| Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.